molecular formula C24H22O4 B018015 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one CAS No. 50984-88-8

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Cat. No. B018015
CAS RN: 50984-88-8
M. Wt: 374.4 g/mol
InChI Key: PXCIPOXPHMTCIL-UHFFFAOYSA-N
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Description

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, more commonly known as BHDPIB, is a novel compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C18H18O3 and a molecular weight of 286.3 g/mol. BHDPIB is a highly versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Conversion of Biomass to Valuable Chemicals

Researchers are exploring the conversion of plant biomass into furan derivatives, which are crucial for producing sustainable polymers, fuels, and other functional materials. The synthesis of 5-Hydroxymethylfurfural (HMF) and its derivatives from hexose carbohydrates and lignocellulose is a key area of focus. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This approach underscores the role of advanced organic synthesis in promoting sustainability in the chemical sector (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Impact of Flame Retardants

The environmental occurrence and potential risks of novel brominated flame retardants (NBFRs) are under scrutiny. These compounds, including various derivatives, are increasingly applied due to restrictions on older flame retardants. Their presence in indoor air, dust, consumer goods, and food raises concerns about their environmental fate and toxicity. This area of research emphasizes the importance of understanding and mitigating the ecological impacts of synthetic organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Synthesis Techniques

The synthesis of isoxazolone derivatives, known for their biological and medicinal properties, represents another facet of organic chemistry research. These compounds are intermediates for creating a variety of heterocycles. Researchers have developed environmentally friendly procedures for their synthesis, highlighting the field's commitment to reducing the environmental footprint of chemical manufacturing (Laroum, Boulcina, Bensouici, & Debache, 2019).

Antioxidant Capacity Assessment

The evaluation of antioxidants' capacity to scavenge free radicals is crucial in food science, pharmacology, and materials science. The ABTS/PP decolorization assay is a widely used method for assessing the antioxidant capacity of various substances. Understanding the reaction pathways involved in this assay is vital for accurately interpreting its results and for the development of new antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

3,3-bis(4-hydroxy-2,5-dimethylphenyl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-13-11-21(25)15(3)9-19(13)24(20-10-16(4)22(26)12-14(20)2)18-8-6-5-7-17(18)23(27)28-24/h5-12,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCIPOXPHMTCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198985
Record name 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50984-88-8
Record name p-Xylenolphthalein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50984-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(4-hydroxy-2,5-xylyl)phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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